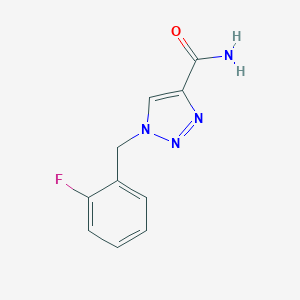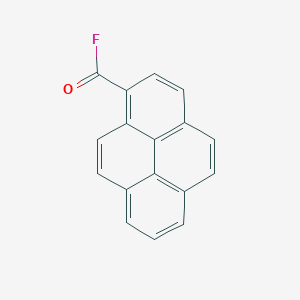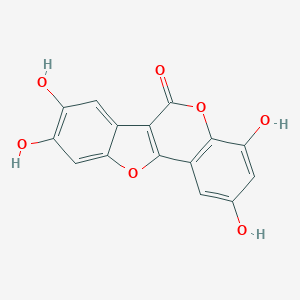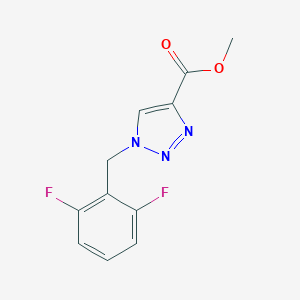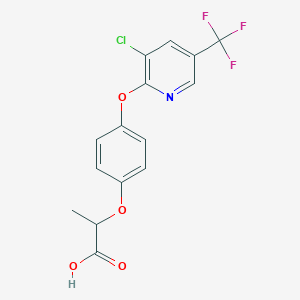
Haloxyfop
概览
描述
Haloxyfop is a grass-specific herbicide that is used to control unwanted grasses in various crops. It is known for its action on metabolic pathways in plants, particularly affecting lipid synthesis and respiration. The herbicide has been studied for its effects on corn (Zea mays) and soybean (Glycine max) cell suspension cultures, where it was found to inhibit lipid synthesis and cause cell death in corn cells at certain concentrations . Haloxyfop exists as a chiral molecule, with the R-enantiomer being primarily responsible for its herbicidal activity. Studies have shown that in soil, the S-enantiomer rapidly converts to the R-enantiomer, indicating that the biological activity is associated with the R-form .
Synthesis Analysis
The synthesis of haloxyfop-related compounds involves regio- and stereoselective halohydroxylation reactions. For instance, 1,2-allenyl phenyl sulfoxides can undergo halohydroxylation with various halogenating agents to produce E-2-halo-1-phenylsulfinyl-1-alken-3-ols. These products can then participate in further coupling reactions catalyzed by Pd(0) or Ni complexes, leading to the formation of multisubstituted allylic alcohols .
Molecular Structure Analysis
Haloxyfop's molecular structure includes a 2-aryloxypropionate moiety, which is a common feature among certain herbicides. The stereochemistry of haloxyfop is significant, as the R-enantiomer is the active form of the herbicide. Studies have shown that in rats, the S-enantiomer undergoes rapid inversion to the R-enantiomer, which is consistent with the herbicidal activity observed .
Chemical Reactions Analysis
In the environment, haloxyfop undergoes several chemical reactions. It is subject to ester cleavage, degradation, and chiral inversion in soil, with the latter being a biologically mediated process. The presence of water and deuterium oxide in the soil can lead to H-D exchange in haloxyfop, suggesting a reaction mechanism that involves the abstraction of a proton at the chiral center . In plants, however, no interconversion between enantiomers is observed, and metabolism appears to be nonenantioselective .
Physical and Chemical Properties Analysis
The physical and chemical properties of haloxyfop influence its behavior in the environment and its biological activity. The herbicide's persistence in soil follows an exponential decay with a half-life ranging from a few hours to several days, depending on the soil type . Haloxyfop's effects on plant cells, such as inhibition of elongation and respiration in corn roots, are indicative of its mode of action. These effects are not observed in soybean roots, which suggests a species-specific response to the herbicide . Additionally, haloxyfop's impact on bacterial diversity in the rhizosphere soil of Spartina alterniflora has been studied, showing that its application can alter the relative abundance of certain bacterial genera .
Relevant Case Studies
Case studies have provided insights into the mode of action and resistance mechanisms of haloxyfop. For example, the inhibition of the pyruvate and alpha-ketoglutarate dehydrogenase complexes in corn and soybean suggests potential sites of herbicidal action, although the high inhibition constants (K(i)) imply that these may not be the primary targets . Another case study identified a target site mutation in the ACCase enzyme of Poa annua, which conferred resistance to haloxyfop. This mutation did not alter the conformational structure of the enzyme's carboxyltransferase domain, which is unique compared to other known resistance mutations .
科研应用
抑制结核分枝杆菌和致病寄生虫
- Haloxyfop据报道可以抑制结核分枝杆菌和致病寄生虫。利用光谱技术和理论模拟的研究探讨了它与模型转运蛋白的相互作用,为其作为治疗剂的潜力提供了见解(Wang et al., 2019)。
植物对除草剂的抗性
- 研究发现,持续使用除草剂Haloxyfop-R-甲基会导致某些植物物种如日本狗尾草(Alopecurus japonicus)产生抗性。这种抗性与乙酰辅酶A羧化酶(ACCase)基因的突变有关,该基因在除草剂抗性中起着作用(Tang et al., 2012)。
环境行为和降解
- 关于Haloxyfop的环境行为的研究显示其对映异构体在土壤中的快速互变,表明这些过程中存在生物介导。这些研究对于理解Haloxyfop及其衍生物的生态影响至关重要(Poiger et al., 2015)。
对土壤微生物群落的影响
- 研究表明Haloxyfop可能会影响土壤中细菌群落的多样性,特别是在根际中。这种影响随着除草剂消散过程而随时间变化,突显了理解除草剂应用的生态影响的重要性(Liang et al., 2020)。
对水生生物的发育影响
- 研究表明Haloxyfop-P-甲基可以导致斑马鱼胚胎发育缺陷。该研究突出了其在水生环境中的潜在毒性影响,特别是通过涉及氧化应激和抗血管生成的机制(Park et al., 2020)。
植物抗性的分子特征
- 对一种草类物种Poannua的研究揭示了对Haloxyfop的抗性是由ACCase酶中的特定突变引起的。这为植物中除草剂抗性的分子基础提供了见解(Ghanizadeh et al., 2020)。
植物细胞培养中的作用方式
- 对玉米和大豆等植物细胞培养中Haloxyfop作用方式的研究提供了关于其除草机制的见解,特别是其对代谢中间体和脂质合成的影响(Cho et al., 1986)。
Safety And Hazards
未来方向
The European Union has announced it intends to reduce the maximum residue limit (MRL) for haloxyfop from 0.2mg/kg to 0.005mg/kg . This means canola now being sown for the 2023-24 crop and treated with haloxyfop should not be delivered or received into the Australian grain-handling system for canola segregations destined for export .
性质
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUAJYOYBLQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69806-86-6 (hydrochloride salt) | |
| Record name | Haloxyfop [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7042019 | |
| Record name | Haloxyfop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Haloxyfop | |
CAS RN |
69806-34-4 | |
| Record name | Haloxyfop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOXYFOP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TYO6H90H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

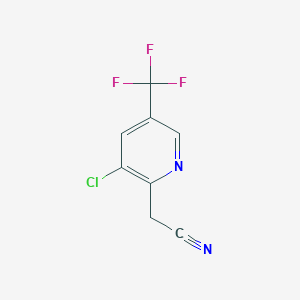
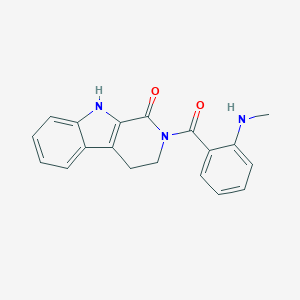
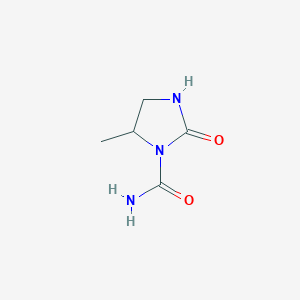
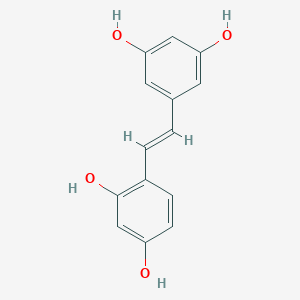
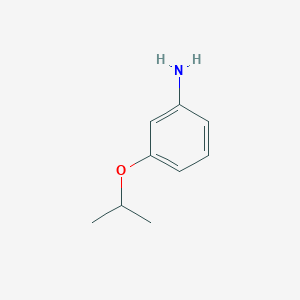
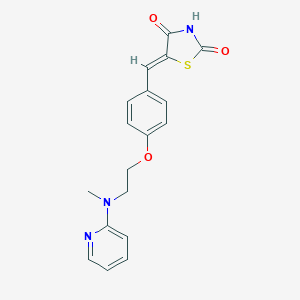
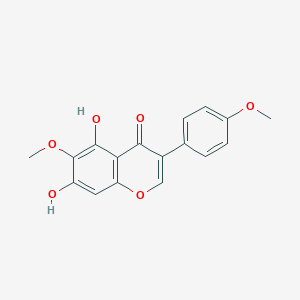
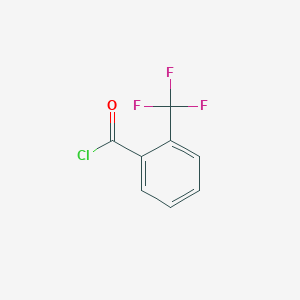
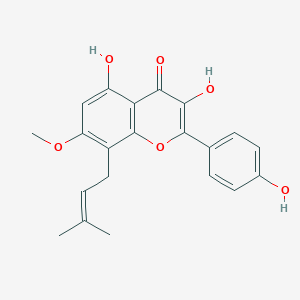
![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
